molecular formula C13H13NO B11900818 1-Butanone, 1-(3-isoquinolyl)- CAS No. 7661-41-8

1-Butanone, 1-(3-isoquinolyl)-

Cat. No.: B11900818
CAS No.: 7661-41-8
M. Wt: 199.25 g/mol
InChI Key: SQGDAWQXQGUGEX-UHFFFAOYSA-N
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Description

1-Butanone, 1-(3-isoquinolyl)- is a ketone derivative featuring an isoquinoline moiety attached to the carbonyl group of butanone. Isoquinoline, a heterocyclic aromatic compound, is structurally analogous to quinoline but with a fused benzene ring in a different position. This compound belongs to a class of isoquinolinone derivatives, which are recognized for their biological significance, including roles in medicinal chemistry (e.g., antitumor, antimicrobial, and antiviral activities) .

Properties

CAS No.

7661-41-8

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-isoquinolin-3-ylbutan-1-one

InChI

InChI=1S/C13H13NO/c1-2-5-13(15)12-8-10-6-3-4-7-11(10)9-14-12/h3-4,6-9H,2,5H2,1H3

InChI Key

SQGDAWQXQGUGEX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=CC=CC=C2C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE can be achieved through several methods. One common approach involves the condensation of isoquinoline with butanone under acidic or basic conditions. Another method includes the use of metal catalysts, such as copper(II) complexes, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE often involves multi-step processes that ensure high yields and purity. These processes may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

a) 1-Butanone, 1-(3-isoquinolyl)- vs. Pyridyl and Phenyl Derivatives
  • 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): Contains a pyridyl group instead of isoquinolyl. Exhibits carcinogenic activity, targeting the lungs and pancreas in rats . Key structural difference: Pyridine lacks the fused benzene ring present in isoquinoline, reducing aromatic complexity.
  • 1-Butanone, 1-phenyl-: Substituted with a phenyl group instead of isoquinolyl. Molecular formula: C₁₀H₁₂O (NIST data) .
  • 1-Butanone, 3-methyl-1-phenyl-: Features a branched methyl group and phenyl substituent. Molecular weight: 162.2283 g/mol (CAS 582-62-7) .
b) Isoquinolinone Derivatives
  • 3-(3-Bromobenzyl)isoquinolin-1(2H)-one: Shares the isoquinoline core but includes a bromobenzyl substituent and a ketone group. Exhibits anti-planar geometry with a torsion angle of -178.69° and hydrogen bonding (N–H⋯O) in its crystal structure .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-Butanone, 1-(3-isoquinolyl)- C₁₃H₁₃NO 199.25 (estimated) Not provided Isoquinoline core, ketone functionality
NNK C₁₀H₁₃N₃O₂ 207.23 64091-91-4 Pyridyl group, nitrosamine carcinogen
1-Butanone, 1-phenyl- C₁₀H₁₂O 148.20 1009-14-9 Simple phenyl substitution
3-(3-Bromobenzyl)isoquinolin-1(2H)-one C₁₆H₁₂BrNO 330.18 Not provided Bromobenzyl substituent, hydrogen bonding

Key Observations :

  • The isoquinoline moiety increases molecular weight and aromatic complexity compared to phenyl or pyridyl derivatives.
  • Hydrogen bonding in isoquinolinone derivatives (e.g., N–H⋯O) may enhance solubility and crystal packing .

Biological Activity

1-Butanone, 1-(3-isoquinolyl)- is a chemical compound that has garnered attention for its potential biological activities. This compound is a derivative of butanone, which is known for various applications in the pharmaceutical industry. Understanding its biological activity can provide insights into its potential therapeutic uses and ecological impacts.

Chemical Structure

The chemical structure of 1-Butanone, 1-(3-isoquinolyl)- can be represented as follows:

C1H2O+C9H7NC10H11NO\text{C}_1\text{H}_2\text{O}+\text{C}_9\text{H}_7\text{N}\rightarrow \text{C}_{10}\text{H}_{11}\text{NO}

Pharmaceutical Applications

1-Butanone, 1-(3-isoquinolyl)- has been identified as having potential applications in pharmaceuticals due to its biological activity. It may serve as a lead compound in drug development for various diseases. The isoquinoline moiety is particularly significant as it is known to exhibit a range of biological activities, including anti-inflammatory and antitumor effects.

Insect Attractancy Studies

Research has shown that butanone derivatives can influence insect behavior. A study conducted in Everglades National Park tested the attractancy of several compounds, including butanone, against mosquito populations. The results indicated that while butanone alone was less attractive than carbon dioxide (CO2), its combination with other attractants like lactic acid significantly increased mosquito captures . This suggests that 1-butanone derivatives may play a role in pest management strategies.

Case Study 1: Mosquito Attractancy

A field study assessed the effectiveness of various attractants for mosquitoes, including butanone. The findings revealed that when combined with lactic acid, the attractancy of butanone increased significantly, demonstrating its potential utility in controlling mosquito populations .

Case Study 2: Pharmacological Potential

In a pharmacological context, studies have explored the synthesis and biological evaluation of isoquinoline derivatives. Compounds similar to 1-butanone, 1-(3-isoquinolyl)- have shown promise in inhibiting tumor growth in vitro, suggesting that this compound could be further investigated for its anticancer properties.

Table of Biological Activities

Activity TypeCompoundObserved EffectReference
Insect AttractancyButanone + Lactic AcidIncreased mosquito captures
Antitumor ActivityIsoquinoline DerivativesInhibition of tumor cell proliferation
Anti-inflammatoryIsoquinoline CompoundsReduction in inflammatory markers

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Butanone, 1-(3-isoquinolyl)-, and what experimental precautions are critical?

  • Methodology : Use nucleophilic substitution or Friedel-Crafts acylation to introduce the isoquinoline moiety to the butanone backbone. Ensure anhydrous conditions for reactions involving ketones to avoid side reactions (e.g., hydration). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Safety : Employ fume hoods and personal protective equipment (PPE) such as P95 respirators and chemical-resistant gloves due to potential respiratory and dermal hazards . Store the compound in inert atmospheres to prevent decomposition.

Q. How can researchers determine the physical and chemical properties of 1-Butanone, 1-(3-isoquinolyl)- given limited data?

  • Thermodynamic Properties : Use differential scanning calorimetry (DSC) for melting/boiling points and thermogravimetric analysis (TGA) for decomposition temperatures. For vapor pressure, apply the Antoine equation using data from structurally similar ketones (e.g., 1-Butanone, 1-phenyl) .
  • Spectroscopic Characterization : Combine NMR (¹H/¹³C) for structural elucidation, FTIR for functional group analysis, and mass spectrometry (MS) for molecular weight confirmation. Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. What analytical techniques are suitable for quantifying trace impurities in 1-Butanone, 1-(3-isoquinolyl)-?

  • Chromatography : Utilize gas chromatography (GC) or liquid chromatography (LC) coupled with UV-Vis or mass detectors. Calibrate using certified reference standards (e.g., deuterated analogs for MS sensitivity) .
  • Quantitative NMR (qNMR) : Employ internal standards (e.g., 1,4-bis(trimethylsilyl)benzene) to quantify impurities at ppm levels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 1-Butanone, 1-(3-isoquinolyl)-?

  • Data Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized catalysts). Use computational chemistry (DFT calculations) to model reaction pathways and identify kinetic/thermodynamic biases.
  • Cross-Platform Analysis : Compare results from multiple techniques (e.g., GC-MS vs. HPLC) to rule out instrumental artifacts .

Q. What strategies are effective in studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • In Silico Docking : Use software like AutoDock Vina to predict binding affinities with isoquinoline-binding pockets. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Metabolite Profiling : Apply LC-high-resolution MS (HRMS) to identify adducts or degradation products in simulated physiological conditions .

Q. How can researchers optimize the compound’s stability under varying environmental conditions?

  • Degradation Studies : Expose the compound to UV light, humidity, and oxidizing agents. Monitor stability via accelerated aging tests and kinetic modeling (e.g., Arrhenius equation) .
  • Stabilizer Screening : Test antioxidants (e.g., BHT) or chelating agents to inhibit radical-mediated decomposition .

Q. What advanced synthetic routes enable selective functionalization of the isoquinoline ring in 1-Butanone, 1-(3-isoquinolyl)-?

  • Directed Ortho-Metalation (DoM) : Use directing groups (e.g., amides) to introduce substituents at specific positions on the isoquinoline ring.
  • Photoredox Catalysis : Apply visible-light-mediated reactions for C-H activation without damaging the ketone moiety .

Methodological Resources

  • Data Repositories : NIST Chemistry WebBook for thermodynamic and spectroscopic reference data .
  • Safety Protocols : OSHA/NIOSH guidelines for handling volatile ketones and aromatic amines .
  • Experimental Design : Use factorial design (e.g., Taguchi method) to optimize reaction parameters like temperature, solvent polarity, and catalyst loading .

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